molecular formula C17H19NO5S B2617107 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate CAS No. 93407-96-6

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate

Cat. No.: B2617107
CAS No.: 93407-96-6
M. Wt: 349.4
InChI Key: NJNKTPXABYMFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C17H19NO5S. It is commonly used as a reagent and intermediate in organic synthesis. The compound features a benzyloxycarbonyl (Cbz) protecting group and a tosyl group, making it valuable in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(benzyloxycarbonylamino)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis and other organic reactions.

    Biology: The compound is employed in the modification of biomolecules to study their functions and interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate involves its role as a protecting group and a leaving group in chemical reactions. The benzyloxycarbonyl group protects amines from unwanted reactions, while the tosyl group facilitates nucleophilic substitution by acting as a good leaving group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate is unique due to its dual functionality as both a protecting group and a leaving group. This dual functionality makes it highly versatile in organic synthesis, particularly in peptide chemistry and the modification of biomolecules .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-14-7-9-16(10-8-14)24(20,21)23-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNKTPXABYMFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.